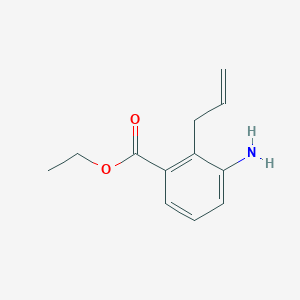
(E)-5-(3,3-Dimethylaziridin-2-yl)-3-methylpent-2-en-1-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-5-(3,3-Dimethylaziridin-2-yl)-3-methylpent-2-en-1-yl acetate is an organic compound characterized by its unique structure, which includes an aziridine ring and an acetate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(3,3-Dimethylaziridin-2-yl)-3-methylpent-2-en-1-yl acetate typically involves multiple steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate alkene with a nitrene source, such as azides or iminoiodinanes, under catalytic conditions.
Alkylation: The aziridine intermediate is then alkylated with a suitable alkyl halide to introduce the dimethyl groups.
Formation of the Enone: The next step involves the formation of the enone structure through a condensation reaction, typically using an aldol condensation.
Acetylation: Finally, the compound is acetylated using acetic anhydride in the presence of a base such as pyridine to yield the acetate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the enone can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aziridine ring is reactive towards nucleophilic substitution, where nucleophiles such as amines or thiols can open the ring to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Products include carboxylic acids or ketones depending on the extent of oxidation.
Reduction: Products include alcohols or alkanes.
Substitution: Products include substituted aziridines or open-chain amines.
科学研究应用
Chemistry
In organic synthesis, (E)-5-(3,3-Dimethylaziridin-2-yl)-3-methylpent-2-en-1-yl acetate can be used as a building block for more complex molecules
Biology
The compound’s aziridine ring is of interest in biological studies due to its potential reactivity with nucleophiles in biological systems, which can lead to the development of new bioactive molecules.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through its reactive aziridine ring.
Industry
In the materials science industry, the compound could be used in the synthesis of polymers or as a precursor for materials with specific properties, such as adhesives or coatings.
作用机制
The mechanism of action of (E)-5-(3,3-Dimethylaziridin-2-yl)-3-methylpent-2-en-1-yl acetate involves its interaction with nucleophiles through the aziridine ring. This interaction can lead to the formation of covalent bonds with biological molecules, potentially altering their function. The enone moiety can also participate in Michael addition reactions, further contributing to its reactivity.
相似化合物的比较
Similar Compounds
(E)-5-(3,3-Dimethylaziridin-2-yl)-3-methylpent-2-en-1-ol: Similar structure but with a hydroxyl group instead of an acetate ester.
(E)-5-(3,3-Dimethylaziridin-2-yl)-3-methylpent-2-en-1-yl chloride: Similar structure but with a chloride group instead of an acetate ester.
Uniqueness
(E)-5-(3,3-Dimethylaziridin-2-yl)-3-methylpent-2-en-1-yl acetate is unique due to its combination of an aziridine ring and an enone moiety, which provides a distinct reactivity profile compared to similar compounds. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C12H21NO2 |
|---|---|
分子量 |
211.30 g/mol |
IUPAC 名称 |
[(E)-5-(3,3-dimethylaziridin-2-yl)-3-methylpent-2-enyl] acetate |
InChI |
InChI=1S/C12H21NO2/c1-9(7-8-15-10(2)14)5-6-11-12(3,4)13-11/h7,11,13H,5-6,8H2,1-4H3/b9-7+ |
InChI 键 |
CQDDPUCJKMDJFL-VQHVLOKHSA-N |
手性 SMILES |
C/C(=C\COC(=O)C)/CCC1C(N1)(C)C |
规范 SMILES |
CC(=CCOC(=O)C)CCC1C(N1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-furo[2,3-c]pyridine-5-carboxamidehydrochloride](/img/structure/B12071895.png)
![6-(Thien-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12071902.png)



![3-(2-Methoxyethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12071921.png)
